

# Application Notes and Protocols for Studying Carbohydrate Metabolism in Plants Using Invertin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Invertin*

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Invertin**, also known as invertase or  $\beta$ -fructofuranosidase, is a key enzyme in plant carbohydrate metabolism. It catalyzes the irreversible hydrolysis of sucrose into its constituent monosaccharides, glucose and fructose.[1][2] This process is fundamental to various physiological processes, including carbon partitioning, plant growth and development, and responses to environmental stresses.[3][4] Plants possess different isoforms of invertase, primarily classified based on their subcellular localization: cell wall-bound invertase (CWI), vacuolar invertase (VI), and cytosolic or neutral invertase (NI).[3][5] Each isoform plays a distinct role in regulating the flow of carbohydrates within the plant.[5] These application notes provide detailed protocols for the extraction and assay of invertase activity, quantification of sugars, and the use of invertase inhibitors to study carbohydrate metabolism in plants.

### Core Applications

- **Elucidating Carbon Partitioning:** Studying the activity of different invertase isoforms helps in understanding how photosynthetically produced sucrose is allocated to various sink tissues (e.g., roots, fruits, and seeds) for growth and storage.[3][6]

- Investigating Plant Development: Invertase activity is crucial for processes like pollen germination, seed development, and fruit ripening.[3]
- Analyzing Stress Responses: Changes in invertase activity are often observed in plants under biotic and abiotic stress, indicating a role in defense mechanisms and stress adaptation.[4][6]
- Screening for Novel Agrochemicals: Invertase activity can be a target for developing new herbicides or plant growth regulators.
- Drug Development: Understanding plant carbohydrate metabolism can provide insights into related metabolic pathways in other organisms and can be relevant for the discovery of new therapeutic agents from plant sources.

## Data Presentation: Quantitative Analysis of Invertase Activity and Sugar Content

The following tables summarize typical quantitative data obtained from studies on invertase and carbohydrate metabolism in plants. These values can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

Table 1: Invertase Activity in Different Tissues of Sugarcane (*Saccharum officinarum*)

Tissue Type	Soluble Acid Invertase (SAI) Activity (nmol·min <sup>-1</sup> ·mg <sup>-1</sup> protein)	Cell Wall Invertase (CWI) Activity (nmol·min <sup>-1</sup> ·mg <sup>-1</sup> protein)	Neutral Invertase (NI) Activity (nmol·min <sup>-1</sup> ·mg <sup>-1</sup> protein)
Immature Internode (Top)	High	High	High
Maturing Internode (Middle)	Intermediate	Intermediate	Intermediate
Mature Internode (Bottom)	Low	Low	Low

Data adapted from a study on sugarcane, showing that invertase activity is generally higher in younger, rapidly growing tissues.[\[7\]](#)

Table 2: Sucrose and Hexose Content in Tomato (*Solanum lycopersicum*) Leaves with Altered Cell Wall Invertase Activity

Plant Line	Sucrose ( $\mu\text{mol}\cdot\text{g}^{-1}$ FW)	Glucose ( $\mu\text{mol}\cdot\text{g}^{-1}$ FW)	Fructose ( $\mu\text{mol}\cdot\text{g}^{-1}$ FW)
Wild Type	$1.5 \pm 0.3$	$0.8 \pm 0.2$	$0.7 \pm 0.2$
CWI-Silenced (Lin8-RNAi)	$2.5 \pm 0.5$	$0.5 \pm 0.1$	$0.4 \pm 0.1$

This table illustrates that silencing a major leaf cell wall invertase leads to an accumulation of sucrose and a decrease in hexoses in the source leaves. Data is representative of values found in relevant literature.[\[8\]](#)

Table 3: Correlation between Invertase Activity and Sucrose Content in Sugarcane Stems

Invertase Isoform	Correlation with Sucrose Content	Significance (P-value)
Soluble Acid Invertase (SAI)	Negative ( $r = -0.4743$ )	$< 0.05$
Cell Wall Invertase (CWI)	Negative ( $r = -0.6952$ )	$< 0.001$
Neutral Invertase (NI)	Negative ( $r = -0.7352$ )	$< 0.001$

This table demonstrates the significant negative correlation between the activities of different invertase isoforms and the accumulation of sucrose in sugarcane stems.[\[7\]](#)

## Experimental Protocols

### Protocol 1: Extraction of Soluble and Cell Wall-Bound Invertase

This protocol describes the differential extraction of soluble (vacuolar and neutral) and cell wall-bound invertase isoforms from plant tissue.

Materials:

- Plant tissue (e.g., leaves, roots, fruits)
- Liquid nitrogen
- Mortar and pestle
- Extraction Buffer: 50 mM HEPES-KOH (pH 7.5), 5 mM  $\text{MgCl}_2$ , 1 mM EDTA, 1 mM EGTA, 1 mM PMSF, 5 mM DTT, 10% (v/v) glycerol
- Cell Wall Invertase Extraction Buffer: Extraction Buffer + 1 M NaCl
- Centrifuge (refrigerated)
- Microcentrifuge tubes

Procedure:

- Harvest plant tissue and immediately freeze in liquid nitrogen to stop metabolic activity.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
- Transfer approximately 100-200 mg of the powdered tissue to a pre-chilled microcentrifuge tube.
- Soluble Invertase Extraction: a. Add 1 mL of ice-cold Extraction Buffer to the powdered tissue. b. Vortex vigorously for 1 minute. c. Incubate on ice for 30 minutes with intermittent vortexing. d. Centrifuge at  $15,000 \times g$  for 20 minutes at  $4^\circ\text{C}$ . e. Carefully collect the supernatant, which contains the soluble invertases (VI and NI). This is the Soluble Fraction.
- Cell Wall-Bound Invertase Extraction: a. To the pellet from step 4d, add 1 mL of ice-cold Cell Wall Invertase Extraction Buffer. b. Resuspend the pellet by vortexing and incubate on a rocking platform for 1 hour at  $4^\circ\text{C}$  to solubilize the ionically bound cell wall invertase. c.

Centrifuge at 15,000 x g for 20 minutes at 4°C. d. Collect the supernatant, which contains the cell wall-bound invertase. This is the Cell Wall Fraction.

- Store both fractions at -80°C until the activity assay.

## Protocol 2: Invertase Activity Assay (Colorimetric Method)

This assay measures the amount of reducing sugars (glucose and fructose) produced from the hydrolysis of sucrose.

Materials:

- Soluble and Cell Wall enzyme extracts from Protocol 1
- Assay Buffer: 100 mM Sodium Acetate buffer (pH 4.7 for acid invertases) or 100 mM HEPES-KOH buffer (pH 7.5 for neutral invertase)
- Substrate Solution: 100 mM Sucrose in the appropriate Assay Buffer
- DNS (3,5-Dinitrosalicylic acid) Reagent
- Spectrophotometer
- Water bath

Procedure:

- Prepare a reaction mixture in a microcentrifuge tube containing:
  - 50 µL of enzyme extract
  - 50 µL of Substrate Solution
- For the blank, use 50 µL of the corresponding extraction buffer instead of the enzyme extract.
- Incubate the reaction mixture at 37°C for 30 minutes.

- Stop the reaction by adding 100  $\mu$ L of DNS reagent.
- Boil the tubes in a water bath for 5-10 minutes to allow for color development.
- Cool the tubes to room temperature.
- Add 800  $\mu$ L of distilled water and mix well.
- Measure the absorbance at 540 nm using a spectrophotometer.
- Calculate the amount of reducing sugars produced by comparing the absorbance to a standard curve prepared with known concentrations of glucose. One unit of invertase activity is typically defined as the amount of enzyme that catalyzes the formation of 1  $\mu$ mol of glucose per minute under the assay conditions.

## Protocol 3: Quantification of Soluble Sugars (HPLC Method)

This protocol outlines the extraction and quantification of sucrose, glucose, and fructose from plant tissues using High-Performance Liquid Chromatography (HPLC).

Materials:

- Plant tissue
- Liquid nitrogen
- 80% (v/v) Ethanol
- Water bath
- Centrifuge
- Syringe filters (0.45  $\mu$ m)
- HPLC system with a carbohydrate analysis column and a Refractive Index (RI) detector
- Sugar standards (Sucrose, Glucose, Fructose)

#### Procedure:

- Freeze-dry and grind the plant tissue to a fine powder.
- Weigh approximately 50 mg of the powdered tissue into a microcentrifuge tube.
- Add 1 mL of 80% ethanol.
- Incubate in a water bath at 80°C for 20 minutes to extract soluble sugars.
- Centrifuge at 12,000 x g for 10 minutes.
- Collect the supernatant. Repeat the extraction on the pellet two more times and pool the supernatants.
- Evaporate the ethanol from the pooled supernatant using a speed vacuum or by heating at 60°C.
- Resuspend the dried extract in a known volume of ultrapure water.
- Filter the extract through a 0.45 µm syringe filter.
- Analyze the sample using an HPLC system equipped with a carbohydrate column and an RI detector.[9]
- Quantify the concentrations of sucrose, glucose, and fructose by comparing the peak areas to those of known standards.

## Protocol 4: Histochemical Localization of Invertase Activity

This method allows for the visualization of invertase activity in situ within plant tissues.

#### Materials:

- Fresh plant tissue sections (10-50 µm thick)
- Incubation Buffer: 50 mM Sodium Acetate buffer (pH 4.7)

- Substrate Solution: 100 mM Sucrose in Incubation Buffer
- Glucose Oxidase/Peroxidase (GOPOD) reagent
- Nitroblue Tetrazolium (NBT)
- Microscope

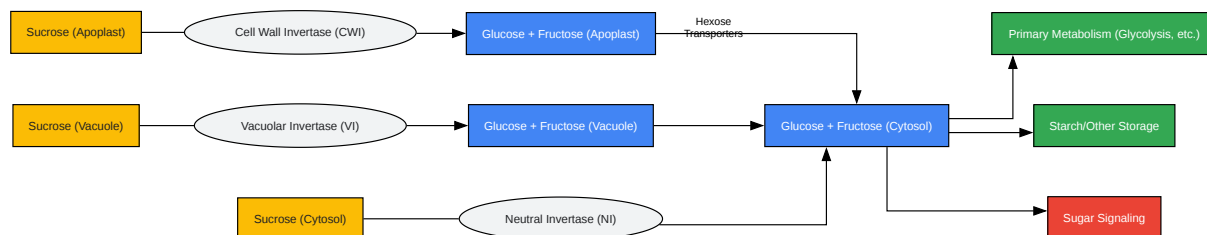
#### Procedure:

- Prepare fresh, thin sections of the plant tissue.
- Incubate the sections in the Substrate Solution at 37°C for 1-2 hours.
- As a control, incubate sections in the Incubation Buffer without sucrose.
- After incubation, wash the sections with the Incubation Buffer.
- Stain the sections with a solution containing GOPOD reagent and NBT. The glucose produced by invertase activity will be oxidized by glucose oxidase, producing hydrogen peroxide, which then reacts with the peroxidase and NBT to form a dark, insoluble formazan precipitate.<sup>[1][10][11]</sup>
- Observe the sections under a light microscope. The dark precipitate indicates the sites of invertase activity.

## Visualization of Pathways and Workflows

### Diagram 1: Sucrose Metabolism and Signaling Pathway

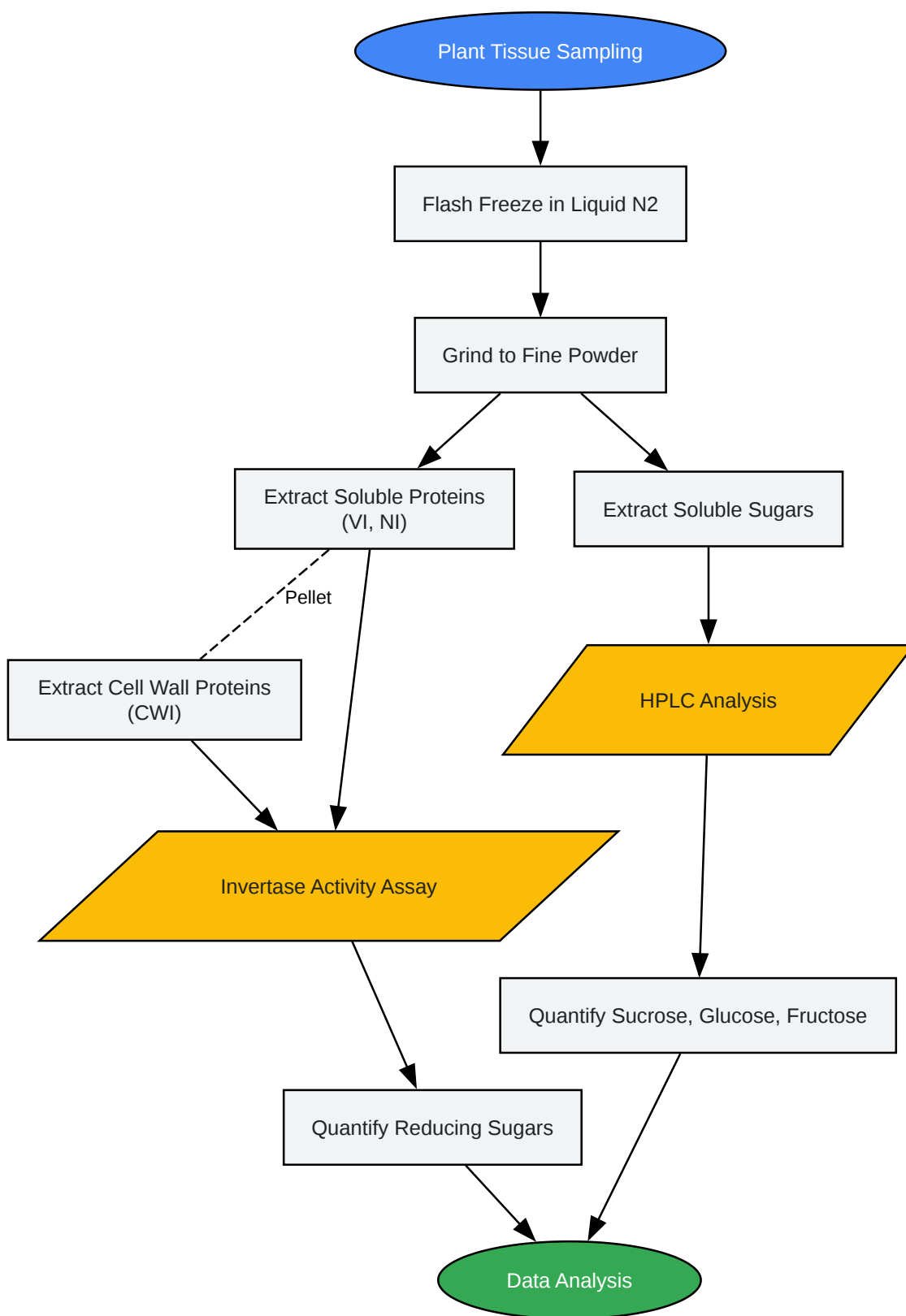




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Caption: Sucrose cleavage by different invertase isoforms.

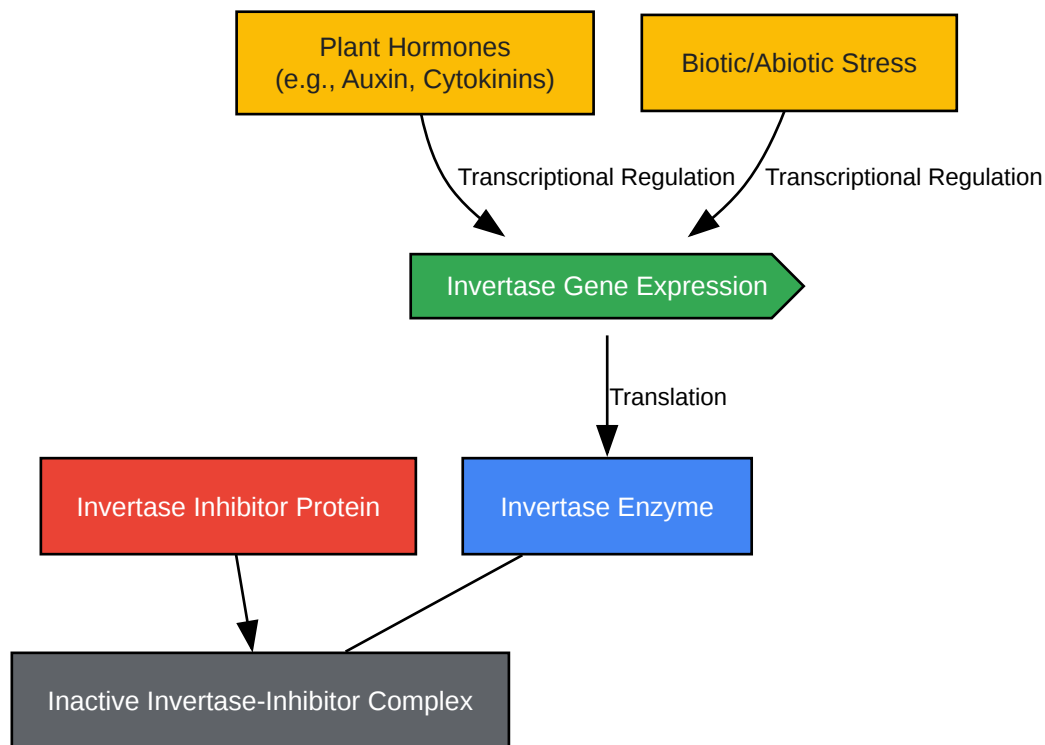
## Diagram 2: Experimental Workflow for Invertase Analysis



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Caption: Workflow for invertase and sugar analysis.

## Diagram 3: Regulation of Invertase Activity



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Caption: Regulation of invertase activity.

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- To cite this document: BenchChem. [Application Notes and Protocols for Studying Carbohydrate Metabolism in Plants Using Invertin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607192#using-invertin-for-studying-carbohydrate-metabolism-in-plants]

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